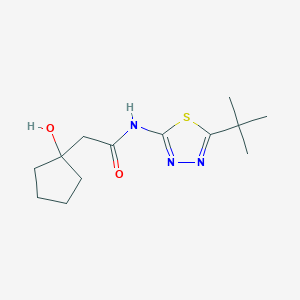![molecular formula C15H21NO3 B6640184 N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide, commonly known as ‘CP 55,940’, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been extensively researched for its pharmacological properties.
Applications De Recherche Scientifique
CP 55,940 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. CP 55,940 has been used in preclinical studies to investigate the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
CP 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The activation of the CB1 receptor is responsible for the psychoactive effects of CP 55,940, while the activation of the CB2 receptor is responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 55,940 are diverse and depend on the dose and route of administration. At low doses, it has been shown to have analgesic and anti-inflammatory effects. At higher doses, it can cause psychoactive effects, such as euphoria, sedation, and hallucinations. CP 55,940 has also been shown to affect various physiological processes, such as appetite, thermoregulation, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
CP 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for investigating the endocannabinoid system. It is also stable and can be easily synthesized in large quantities. However, CP 55,940 has limitations as well. Its psychoactive effects can interfere with behavioral studies, and its potency can make it difficult to control the dose.
Orientations Futures
There are several future directions for the study of CP 55,940. One area of interest is its potential use in the treatment of addiction. Another area of interest is its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CP 55,940 may also have potential as a therapeutic agent for cancer, as it has been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of CP 55,940.
Conclusion:
CP 55,940 is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its synthesis method is complex, and its scientific research applications are diverse. CP 55,940 acts as a potent agonist of the cannabinoid receptors, leading to various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the therapeutic potential of CP 55,940.
Méthodes De Synthèse
The synthesis of CP 55,940 involves the reaction of 4-cyanophenol with 2-hydroxycyclohexylamine, followed by acylation with propionic anhydride. This results in the formation of N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide. The synthesis of CP 55,940 is a complex process and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-15(18)16-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)17/h7-10,13-14,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNPWHQNBIOGKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6640133.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-pyrazol-1-ylbenzamide](/img/structure/B6640156.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)

![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![2-Methyl-1-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylamino]-3-methylsulfanylpropan-2-ol](/img/structure/B6640206.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)